molecular formula C18H23N5O3 B2805187 1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876673-65-3

1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2805187
CAS No.: 876673-65-3
M. Wt: 357.414
InChI Key: QJBONLVSWCFGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Anxiolytic/Antidepressant Activity

Studies have explored derivatives of imidazo[2,1-f]purine-2,4-dione for their affinity towards serotonin receptors and their potential anxiolytic and antidepressant activities. For instance, compounds exhibiting potent 5-HT(1A) receptor ligand properties have shown anxiolytic-like and antidepressant-like activities in preclinical tests, suggesting their relevance for future research aiming at new therapeutic agents with potential anxiolytic/antidepressant effects (Zagórska et al., 2009). Further structure-activity relationship studies identified derivatives as potent 5-HT1A/5-HT7 receptor ligands, with some showing additional affinity for dopamine D2 receptors, hinting at the complexity and therapeutic potential of these compounds in neuropsychiatric disorder treatment (Zagórska et al., 2015).

Pharmacological Evaluation for Mental Health

Further pharmacological evaluations have been conducted, focusing on specific derivatives' receptor affinity and enzyme inhibition potential, including phosphodiesterases - PDE4B1 and PDE10A. These studies provide insights into the structural features responsible for receptor and enzyme activity, which could be crucial for developing hybrid ligands with potential mental health applications (Zagórska et al., 2016).

Potential for Neurodegenerative Disease Treatment

The exploration of imidazo[2,1-f]purine derivatives extends to their potential application in treating neurodegenerative diseases. Derivatives have been synthesized and evaluated for their interaction with adenosine receptors and monoamine oxidases, targets for neurodegenerative diseases like Parkinson's and Alzheimer's. This research aims to find compounds that might exhibit additive or synergistic effects in vivo, offering new avenues for disease-modifying treatments (Koch et al., 2013).

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-11(2)8-23-16(24)14-15(20(4)18(23)25)19-17-21(12(3)9-22(14)17)10-13-6-5-7-26-13/h9,13H,1,5-8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBONLVSWCFGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.